molecular formula C15H23NO2 B12655317 Hexyl 4-(dimethylamino)benzoate CAS No. 84604-78-4

Hexyl 4-(dimethylamino)benzoate

Cat. No.: B12655317
CAS No.: 84604-78-4
M. Wt: 249.35 g/mol
InChI Key: VUCSJYLUTKBDEM-UHFFFAOYSA-N
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Description

Hexyl 4-(dimethylamino)benzoate (CAS 84604-78-4) is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This ester is provided for laboratory research use only. A primary research application for this compound is its analysis and separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This method, which can be scaled from analytical to preparative purposes, is utilized for quantifying the compound and isolating impurities. The method can be adapted with MS-compatible mobile phases and is also suitable for pharmacokinetic studies . Researchers employ this compound in analytical method development and validation. It is essential to handle this material in accordance with your laboratory's safety protocols. The product is supplied for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

84604-78-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

hexyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C15H23NO2/c1-4-5-6-7-12-18-15(17)13-8-10-14(11-9-13)16(2)3/h8-11H,4-7,12H2,1-3H3

InChI Key

VUCSJYLUTKBDEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Overview

The most common method to prepare Hexyl 4-(dimethylamino)benzoate involves the esterification of 4-(dimethylamino)benzoic acid with hexanol in the presence of a catalyst. The reaction typically uses acidic or basic catalysts to facilitate the process.

Procedure

  • Reactants :

    • 4-(Dimethylamino)benzoic acid
    • Hexanol
    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Reaction Conditions :

    • The reaction mixture is heated to reflux.
    • A water separator is used to continuously remove water formed during the reaction, driving the equilibrium toward ester formation.
  • Steps :

    • Combine 4-(dimethylamino)benzoic acid and hexanol in a reaction vessel.
    • Add a catalytic amount of sulfuric acid.
    • Heat the mixture under reflux while removing water via a Dean-Stark apparatus.
    • After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate).
    • Extract the product using an organic solvent like ethyl acetate.
    • Purify the product by recrystallization or column chromatography.

Reaction Equation

$$
\text{C}9\text{H}{11}\text{NO}2 + \text{C}6\text{H}{13}\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{15}\text{H}{23}\text{NO}2 + \text{H}_2\text{O}
$$

Catalytic Transesterification Method

Overview

An alternative method involves transesterification, where an existing ester (e.g., methyl 4-(dimethylamino)benzoate) reacts with hexanol in the presence of a catalyst.

Procedure

  • Reactants :

    • Methyl 4-(dimethylamino)benzoate
    • Hexanol
    • Catalyst (e.g., sodium methoxide or potassium carbonate)
  • Reaction Conditions :

    • The reaction is conducted under mild heating (60–80°C).
    • Excess hexanol is used to drive the reaction forward.
  • Steps :

    • Mix methyl 4-(dimethylamino)benzoate and hexanol in a reaction flask.
    • Add a catalytic amount of sodium methoxide.
    • Heat the mixture with stirring until the reaction is complete (monitored by thin-layer chromatography).
    • Remove excess hexanol by distillation under reduced pressure.
    • Purify the product by recrystallization or silica gel chromatography.

Green Synthesis Approach

Overview

A greener synthesis approach avoids strong acids and bases, using solid catalysts and recyclable solvents to reduce environmental impact.

Procedure

  • Reactants :

    • 4-(Dimethylamino)benzoic acid
    • Hexanol
    • Solid catalyst (e.g., rare-earth oxides like neodymium sesquioxide)
  • Reaction Conditions :

    • Solvent: Toluene or another water-entraining solvent.
    • Reflux temperature with continuous water removal.
  • Steps :

    • In a reaction vessel equipped with a water separator, combine 4-(dimethylamino)benzoic acid, hexanol, and a solid catalyst.
    • Heat under reflux while removing water formed during the reaction.
    • After completion, filter out the solid catalyst and recover it for reuse.
    • Purify the product by recrystallization.

Advantages :

  • High yield (>95%)
  • Recyclable catalysts and solvents
  • Minimal waste production

Data Table: Comparison of Methods

Method Catalyst Yield (%) Environmental Impact Notes
General Esterification Sulfuric acid ~90 Moderate Simple but produces acidic waste
Catalytic Transesterification Sodium methoxide ~85 Moderate Requires pre-synthesized ester
Green Synthesis Rare-earth oxides >95 Low High efficiency, reusable catalysts

Notes on Optimization

  • The choice of catalyst significantly affects yield and purity. Acid catalysts are effective but less environmentally friendly compared to solid catalysts.
  • Removing water during esterification is crucial for driving the reaction equilibrium toward product formation.
  • Green synthesis methods are increasingly preferred due to their sustainability and feasibility for industrial-scale production.

Chemical Reactions Analysis

Hydrolysis and Degradation

The ester group in hexyl 4-(dimethylamino)benzoate is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(dimethylamino)benzoic acid and hexanol . This reaction is accelerated in aqueous environments, particularly in the presence of phosphoric acid or formic acid, as observed in HPLC mobile phases .

Degradation Pathways

Degradation AgentConditionsKey Products
UV RadiationAqueous matrix, 200–600 nm4-Aminobenzoate, hexanol
H₂O₂/UVOxidative conditionsFormaldehyde, demethylated derivatives
NaOCl/UVChlorinationChlorinated benzoate derivatives

Demethylation

The dimethylamino group undergoes demethylation under oxidative conditions (e.g., UV radiation), forming intermediates such as 4-methylaminobenzoate or 4-aminobenzoate . This pathway is analogous to the biotransformation of related UV filters like 2-ethylthis compound (EDP) .

Chromatography

  • HPLC : Separation is achieved using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

  • LC-MS : Validated methods for metabolite analysis involve solid-phase extraction (SPE) followed by LC-MS/MS, with detection limits in the low ng/mL range .

Analytical Parameters

TechniqueMobile Phase/ConditionsDetection Limits
HPLCACN/water/phosphoric acidPreparative scale
LC-MS/MSSPE with Bond Elut PlexaLow ng/mL (LOD)

Environmental Degradation

In surface waters, this compound degrades under UV radiation and oxidizing agents (e.g., H₂O₂, ozone), producing byproducts like 4-aminobenzoate and hexanol . Chlorination with NaOCl generates chlorinated derivatives, which may persist in aquatic systems .

Biotransformation

In biological systems, the compound may undergo phase I metabolism (e.g., hydrolysis, demethylation) and phase II conjugation (e.g., glucuronidation), similar to EDP . These pathways reduce lipophilicity, aiding excretion.

Scientific Research Applications

Photoprotection in Sunscreens

Hexyl 4-(dimethylamino)benzoate is widely recognized for its role as a UV filter in sunscreen formulations. It effectively absorbs UV-B radiation, providing protection against sunburn and skin damage. Research indicates that it possesses a powerful oil-soluble UV-B absorbency profile, making it a popular choice among formulators of sun care products .

Case Study: Photochemical Transformation

A study conducted by Calza et al. (2016) examined the photochemical behavior of this compound in aquatic environments. The findings highlighted its potential transformation products under UV exposure, emphasizing the need for understanding the environmental impact of sunscreen agents .

Analytical Chemistry Applications

This compound is utilized in analytical chemistry , particularly in liquid chromatography techniques. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC), which employs specific mobile phases for optimal separation and quantification of the compound. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities during preparative separation processes .

Data Table: HPLC Conditions for this compound

ParameterCondition
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, water, phosphoric acid (or formic acid for MS compatibility)
Particle Size3 µm particles for fast UPLC
ApplicationIsolation of impurities, pharmacokinetics

Environmental Impact Studies

The environmental fate of this compound has been a subject of investigation due to its potential bioaccumulation and biomagnification in aquatic organisms. Studies have shown that this compound can persist in the environment, leading to concerns about its ecological effects .

Case Study: Bioaccumulation Research

Lu et al. (2018) conducted a study on the bioaccumulation potential of this compound in aquatic animals. The results indicated significant accumulation in certain species, raising awareness about the compound's environmental persistence and potential risks to aquatic ecosystems .

Degradation Studies

Research has also focused on the degradation of this compound when exposed to various oxidizing agents. A study by Studziński et al. (2018) evaluated how oxidizing agents like hydrogen peroxide and sodium hypochlorite affect the degradation efficiency of the compound in aqueous matrices. The findings revealed that advanced oxidation processes significantly enhance the removal efficiency of this compound from water .

Data Table: Degradation Efficiency Under Different Conditions

Oxidizing AgentDegradation Efficiency (%) after 60 minDegradation Efficiency (%) after 180 min
Hydrogen Peroxide40%80%
Sodium Hypochlorite50%85%
Ozone + UV RadiationMost effectiveNot specified

Regulatory Considerations

This compound is regulated by various health authorities due to its widespread use in consumer products. The FDA allows its use in over-the-counter sunscreen products at concentrations up to 8% . Ongoing research into its safety profile continues to inform regulatory guidelines and consumer safety measures.

Mechanism of Action

Hexyl 4-(dimethylamino)benzoate exerts its effects primarily through the absorption of UV radiation. The compound absorbs UV light in the UV-A range, preventing it from penetrating the skin and causing damage. This absorption leads to the dissipation of energy as heat, thereby protecting the skin from harmful effects such as sunburn and photoaging . The molecular targets include the chromophores in the skin that are susceptible to UV-induced damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Shares the dimethylamino group but has a shorter ethyl ester chain (C₂H₅).
  • Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion compared to 2-(dimethylamino)ethyl methacrylate, indicating superior efficiency in free-radical polymerization processes .
  • Physical Properties : Resins containing this compound exhibit better flexural strength and hardness than those with methacrylate-based amines. Its shorter chain may enhance crosslinking density in polymer matrices .

Isoamyl 4-(Dimethylamino)benzoate

  • Structure : Branched isoamyl ester chain (C₅H₁₁) instead of hexyl.
  • Safety Profile : Classified as acute toxicity (oral, Category 4) , skin/eye irritant (Category 2), and respiratory irritant (Category 3) under GHS standards. These hazards are more severe than those reported for hexyl derivatives, possibly due to increased volatility or bioavailability from branching .
  • Applications: Limited to laboratory use under strict safety protocols, contrasting with hexyl derivatives’ broader industrial applications .

Phenyl 4-(Dimethylamino)benzoate

  • Structure : Aromatic phenyl ester substituent.
  • Marketed as >95% pure (HPLC grade) with applications in specialty organic synthesis .
  • Cost : Priced significantly higher (e.g., ¥31,500/5g) than hexyl derivatives, reflecting its niche use .

Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate

  • Structure: Diethylamino group and hydroxyl substitution on the benzoyl moiety.
  • Reactivity: The hydroxyl group enhances polarity, while diethylamino’s bulkiness may slow polymerization kinetics compared to dimethylamino analogues. Used as an analytical standard (Sigma-Aldrich) .

Methyl 4-Acetamido-2-hydroxybenzoate

  • Structure : Acetamido and hydroxyl substituents on the benzoate core.
  • Applications : Pharmaceutical intermediate, highlighting how functional group variations (e.g., acetamido) expand utility beyond polymer chemistry into drug synthesis .

Biological Activity

Hexyl 4-(dimethylamino)benzoate, also known as 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), is a synthetic compound primarily used as a UV filter in sunscreen formulations. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the compound's metabolic pathways, biological effects, and relevant case studies to provide a comprehensive overview.

Metabolism and Biotransformation

The metabolism of EDP involves two key phases: Phase I and Phase II biotransformation.

  • Phase I Metabolism : This phase includes oxidation, reduction, and hydrolysis reactions that introduce functional groups to the molecule. Studies have identified two primary metabolites of EDP:
    • N,N-dimethyl-p-aminobenzoic acid (DMP)
    • N-monomethyl-p-aminobenzoic acid (MMP)

These metabolites were detected using gas chromatography-mass spectrometry (GC-MS) techniques in rat liver microsomes .

  • Phase II Metabolism : This phase involves conjugation reactions that increase the hydrophilicity of the metabolites, facilitating their excretion. Reactions such as acetylation and glucuronidation were observed when using rat liver cytosol and human liver microsomes . The biotransformation process is crucial in determining the compound's biological activity and potential toxicity.

Biological Effects

EDP's biological activity has been linked to various effects on human health:

  • Skin Absorption : EDP is known for its percutaneous absorption, raising concerns about systemic exposure through topical applications. Studies indicate that EDP can penetrate human skin effectively, leading to potential bioaccumulation in body tissues .
  • Toxicity Assessments : Research has highlighted the toxicological effects of EDP, particularly in aquatic organisms. Studies indicate that EDP can bioaccumulate in aquatic species, raising alarms about its environmental persistence and potential biomagnification through food webs .

Case Studies

Several studies have investigated the biological activity of EDP:

  • Biotransformation in Humans : A study employing urine samples from male participants demonstrated the identification of EDP and its metabolites using automated online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The findings provided insights into the metabolic pathways of EDP in humans .
  • Environmental Impact : Research examining the photochemical transformation of EDP under aquatic conditions showed that it undergoes significant changes when exposed to sunlight, potentially leading to harmful byproducts that affect marine life .
  • Bioaccumulation Studies : Investigations into the bioaccumulation of EDP in human semen highlighted concerns regarding reproductive health implications due to its presence in biological fluids .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

AspectDetails
Chemical Structure C17H27N02
Primary Use UV filter in sunscreens
Metabolites Identified DMP, MMP
Phase I Reactions Oxidation, reduction, hydrolysis
Phase II Reactions Acetylation, glucuronidation
Environmental Concerns Bioaccumulation in aquatic species
Human Health Risks Potential reproductive toxicity; systemic absorption through skin

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